molecular formula C19H13F2N3OS B2962409 N-(3,4-difluorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide CAS No. 897459-37-9

N-(3,4-difluorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide

Cat. No.: B2962409
CAS No.: 897459-37-9
M. Wt: 369.39
InChI Key: OFJDSJCNAXDSMZ-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a synthetic small molecule featuring a fused imidazo[2,1-b]thiazole core linked to a phenyl group at position 6 and an acetamide moiety substituted with a 3,4-difluorophenyl group.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3OS/c20-15-7-6-13(8-16(15)21)22-18(25)9-14-11-26-19-23-17(10-24(14)19)12-4-2-1-3-5-12/h1-8,10-11H,9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJDSJCNAXDSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of N-(3,4-difluorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide.

Biological Activity

N-(3,4-difluorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanisms of action, and relevant pharmacological data.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

  • Molecular Formula : C20H23F2N3OS
  • Molecular Weight : 373.48 g/mol

This compound features a thiazole ring fused with an imidazole moiety, which is known for its diverse biological activities.

This compound primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . This receptor plays a crucial role in angiogenesis and tumor growth. The inhibition of VEGFR2 by this compound disrupts the VEGF signaling pathway, leading to decreased tumor vascularization and potential cancer cell death .

Anticancer Activity

Several studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives. The compound has shown promising cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
Human Colon Cancer (HCT116)3.29Induction of apoptosis without cell cycle arrest
Human Lung Cancer (H460)10.0Inhibition of cell proliferation
Human Breast Cancer (MCF-7)15.6Induction of apoptosis

These results indicate that the compound exhibits potent anticancer activity across multiple cancer types.

Antimicrobial Activity

The thiazole moiety is associated with various antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against Gram-positive bacteria such as Micrococcus luteus and Streptococcus spp., with Minimum Inhibitory Concentrations (MIC) ranging from 1.95 to 15.62 µg/mL .

Study on Cytotoxicity

A research study evaluated a series of imidazo[2,1-b]thiazole derivatives for their cytotoxic effects on human cancer cell lines. The study found that compounds with similar structures to this compound exhibited IC50 values in the submicromolar range against murine leukemia and human cervix carcinoma cells .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics that enhance its therapeutic potential against tumors. The compound's ability to penetrate cellular membranes effectively allows it to reach intracellular targets efficiently .

Scientific Research Applications

N-(3,4-difluorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a research compound with potential biological activities that has generated interest in medicinal chemistry.

Biological Activities

This compound shows a range of biological activities, including anticancer and antimicrobial effects. Thiazole derivatives, which are structurally similar, have demonstrated antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, antitumor, and cytotoxic activities.

Anticancer Activity

The compound exhibits anticancer potential, with studies highlighting cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Mechanism
Human Colon Cancer (HCT116)3.29Induction of apoptosis without cell cycle arrest
Human Lung Cancer (H460)10.0Inhibition of cell proliferation
Human Breast Cancer (MCF-7)15.6Induction of apoptosis

These results suggest that the compound has potent anticancer activity across multiple cancer types. It primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), disrupting the VEGF signaling pathway, which leads to decreased tumor vascularization and potential cancer cell death.

Antimicrobial Activity

Compounds with a similar thiazole moiety have demonstrated effectiveness against Gram-positive bacteria such as Micrococcus luteus and Streptococcus spp., with Minimum Inhibitory Concentrations (MIC) ranging from 1.95 to 15.62 µg/mL.

Study on Cytotoxicity

Research studies have evaluated imidazo[2,1-b]thiazole derivatives for their cytotoxic effects on human cancer cell lines. Compounds with similar structures exhibited IC50 values in the submicromolar range against murine leukemia and human cervix carcinoma cells.

Pharmacokinetics

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to derivatives of 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide, which have been extensively studied for their pharmacological properties. Below is a detailed comparison with key analogs:

Key Findings :

Substituent Impact on Activity: Chlorophenyl Modification (e.g., 5l): The introduction of a 4-chlorophenyl group at position 6 of the imidazo[2,1-b]thiazole scaffold significantly enhances cytotoxicity (IC50 = 1.4 μM for 5l vs. 5.2 μM for sorafenib in MDA-MB-231 cells) . This may position the target compound as a promising candidate for further evaluation .

Role of the Acetamide Side Chain: Piperazinyl-pyridinyl substituents (e.g., 5k, 5l) enhance solubility and kinase inhibition (VEGFR2) compared to simpler pyridinyl or morpholinopyridinyl groups (e.g., 5a) .

Synthetic Accessibility: The target compound can be synthesized via a similar route to its analogs, involving condensation of 2-aminothiazole derivatives with substituted 2-bromoacetophenones, followed by acetylation .

Contradictions and Limitations :

  • While 5l shows superior potency, its complex piperazinyl-methoxybenzyl side chain may introduce pharmacokinetic challenges (e.g., metabolic lability) compared to the simpler difluorophenyl group in the target compound .

Q & A

Q. What synthetic routes are commonly employed for N-(3,4-difluorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide derivatives, and how can reaction conditions be optimized to improve yields?

Methodological Answer:

  • Core Synthesis: The imidazo[2,1-b]thiazole scaffold is typically synthesized via cyclization reactions. For example, arylidenehydrazides can be prepared by condensing substituted benzaldehydes with [6-phenylimidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide under reflux in ethanol .
  • Optimization Strategies:
    • Solvent Choice: Use polar aprotic solvents (e.g., DMF) for cyclization steps to enhance reaction rates .
    • Catalysts: Employ iodine and triethylamine for efficient sulfur elimination during thiadiazole formation .
    • Temperature Control: Reflux conditions (80–100°C) improve yields for condensation steps .
  • Yield Improvement: Microwave-assisted synthesis can reduce reaction times by 50% compared to conventional heating .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of imidazo[2,1-b]thiazole-based acetamides, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR:
    • Imidazo-thiazole protons appear as doublets in δ 7.2–8.5 ppm, while the acetamide NH resonates as a singlet near δ 10.2 ppm .
    • Fluorophenyl groups show splitting patterns (e.g., doublets of doublets for 3,4-difluorophenyl) in δ 7.0–7.8 ppm .
  • IR Spectroscopy:
    • Amide C=O stretch at ~1650–1680 cm⁻¹ and N-H bend at ~1550 cm⁻¹ confirm acetamide functionality .
  • Mass Spectrometry:
    • High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H]+ for C23H16F8N3O3: calc. 534.09857, observed 534.10584) .

Q. What standardized assays are used for primary cytotoxicity evaluation of imidazo[2,1-b]thiazole derivatives, and how should researchers interpret IC50 discrepancies between cell lines?

Methodological Answer:

  • Assay Protocols:
    • NCI-60 Screening: Initial one-dose testing at 10 µM in three cell lines (e.g., leukemia, prostate, breast) identifies hits with >50% growth inhibition .
    • Dose-Response Curves: Follow-up five-concentration testing (0.01–100 µM) generates log10GI50 values (e.g., compound 3c: log10GI50 < -8.00 for PC-3 prostate cancer) .
  • Data Interpretation:
    • Cell Line Variability: MDA-MB-231 (breast cancer) often shows higher sensitivity than HepG2 (liver cancer) due to differential expression of drug transporters .
    • Controls: Compare with reference agents (e.g., sorafenib IC50 = 5.2 µM vs. 5l IC50 = 1.4 µM in MDA-MB-231) .

Advanced Research Questions

Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for imidazo[2,1-b]thiazole acetamides targeting cancer cell lines, considering conflicting cytotoxicity data across studies?

Methodological Answer:

  • Systematic Modifications:
    • Substituent Variation: Introduce electron-withdrawing groups (e.g., -Cl, -CF3) at the phenyl ring to enhance VEGFR2 inhibition (e.g., 5l: 5.72% inhibition at 20 µM vs. 5a: 3.76%) .
    • Scaffold Hybridization: Fuse with triazole or pyridinyl groups to improve solubility and target selectivity .
  • Computational Modeling:
    • Perform molecular docking against kinases (e.g., VEGFR2) to rationalize potency differences .
  • Validation:
    • Use orthogonal assays (e.g., kinase inhibition + apoptosis markers) to resolve discrepancies between cytotoxicity and mechanistic data .

Q. What methodological approaches are recommended for resolving contradictions in crystallographic data between different derivatives of imidazo[2,1-b]thiazole acetamides?

Methodological Answer:

  • Software Tools:
    • Refine structures using SHELXL (e.g., P1 space group, R-factor < 0.05 for high-resolution data) .
    • Validate hydrogen bonding networks with PLATON to identify packing ambiguities .
  • Experimental Adjustments:
    • Collect data at low temperatures (100 K) to reduce thermal motion artifacts .
    • Use twinning detection algorithms in SHELXD for problematic crystals .
  • Case Study:
    • For N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl) derivatives, compare unit cell parameters (a = 11.0175 Å, α = 75.123°) to identify isostructural analogs .

Q. What strategies can be implemented to determine the mechanism of action of imidazo[2,1-b]thiazole derivatives when initial screening shows non-selective cytotoxicity across multiple cell lines?

Methodological Answer:

  • Pathway Profiling:
    • Use RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., Hedgehog signaling in MDA-MB-231) .
  • Target Deconvolution:
    • Employ thermal shift assays (TSA) to detect protein target stabilization .
    • Chemical Proteomics: Use photoaffinity probes to capture binding partners in cell lysates .
  • Functional Studies:
    • Knockdown putative targets (e.g., VEGFR2) via siRNA and assess rescue of cytotoxicity .

Q. How should researchers address batch-to-batch variability in the synthesis of imidazo[2,1-b]thiazole acetamides, particularly in scaling up from milligram to gram quantities?

Methodological Answer:

  • Process Analytical Technology (PAT):
    • Monitor reactions in real-time using FT-IR to track intermediate formation .
  • Purification Protocols:
    • Use preparative HPLC with C18 columns (MeCN/H2O + 0.1% TFA) to isolate >95% pure batches .
  • Quality Control:
    • Validate purity via HPLC-UV (λ = 254 nm) and LC-MS for every batch .

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